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Introduction

Extracellular signal-regulated kinase 2 (ERK2), a key component of the mitogen-activated
protein kinase (MAPK) signaling pathway, is a critical regulator of cell proliferation,
differentiation, and survival.[1] Dysregulation of the MAPK/ERK pathway is a frequent driver of
oncogenesis, making ERK2 a compelling target for therapeutic intervention in various cancers.
[1] CC-90003 is an orally available, irreversible inhibitor of ERK1/2 that has demonstrated
potent anti-proliferative activity in preclinical models of cancers with activating mutations in the
MAPK pathway, particularly those with KRAS and BRAF mutations.[2][3] This technical guide
provides an in-depth overview of the covalent binding mechanism of CC-90003 to ERK2,
supported by quantitative data, detailed experimental methodologies, and visual
representations of the associated signaling pathways and workflows.

Mechanism of Covalent Binding

CC-90003 acts as a covalent inhibitor of ERK2 by forming an irreversible bond with a specific
cysteine residue within the ATP-binding pocket of the enzyme.[4][5] This targeted covalent
modification effectively blocks the kinase activity of ERK2, preventing the phosphorylation of its
downstream substrates and thereby inhibiting the propagation of oncogenic signals.[6]

Target Residue: Mass spectrometry analysis has confirmed that CC-90003 covalently binds to
Cysteine 164 (Cys164) of ERK2.[5] A structurally equivalent cysteine is present in ERK1
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(Cys183).[5] This cysteine is located in the activation loop (A-loop) of the ATP binding site, a
region critical for the enzyme's catalytic function.[5][7] The formation of the covalent adduct
between CC-90003 and Cys164 physically obstructs the binding of ATP, leading to the
irreversible inactivation of ERK2.

Quantitative Analysis of CC-90003 Activity

The inhibitory potency and selectivity of CC-90003 have been characterized through various
biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Potency and Selectivity of CC-

Parameter Value Kinase(s) Assay Type Reference(s)
Biochemical
ICso0 10 - 20 nmol/L ERK1, ERK2 _ [2]18]
Kinase Assay
>80% inhibition
Kinase of 17 out of 258 Panel of 258 Biochemical 1]
Selectivity kinases at 1 kinases Assay
pmol/L
>80% inhibition
of 5 out of 194 Panel of 194 Cellular Assay 1]
kinases at 1 kinases (A375 cells)
pumol/L
Significant Off- . .
) KDR, FLT3, Biochemical/Cell
Target Kinases [2]
PDGFRa ular Assays

(>80% inhibition)

Table 2: Anti-proliferative Activity of CC-90003 in Cancer
Cell Lines
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. Mutation
Cell Line Cancer Type Glso (umol/L) Reference(s)
Status

BRAF-mutant
cell lines (25 out Various BRAF mutation <1 [2]
of 27 tested)

KRAS-mutant
cell lines (28 out Various KRAS mutation <1 [2]
of 37 tested)

Potent growth

inhibition and
Colorectal ) ) )
HCT-116 KRAS mutation induction of cell [2]
Cancer )
death starting at

1 pmol/L

Experimental Protocols

This section details the methodologies for key experiments used to characterize the covalent
binding and activity of CC-90003.

Mass Spectrometry for Confirmation of Covalent Adduct

Objective: To confirm the covalent binding of CC-90003 to ERK2 and identify the specific amino
acid residue involved.

Methodology:

e Incubation: Recombinant human ERK2 protein is incubated with an excess of CC-90003 at
room temperature for 1 hour to ensure complete adduction.[5]

e Sample Preparation:
o The reaction mixture is diluted with 0.2% trifluoroacetic acid (TFA).[5]
o The sample is desalted using a C4 resin micro pipette tip.[5]

e MALDI-TOF Mass Spectrometry:
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o The desalted protein-inhibitor complex is spotted onto a MALDI target plate with a sinapic
acid matrix.[5]

o The sample is analyzed using a MALDI-TOF mass spectrometer, such as one modified
with a CovalX HM2 detection system, to determine the mass of the intact protein.[5]

o Data Analysis: An increase in the molecular weight of ERK2 corresponding to the mass of
CC-90003 confirms the formation of a covalent adduct. To identify the specific binding site,
the protein-adduct complex is subjected to proteolytic digestion (e.g., with trypsin), followed
by LC-MS/MS analysis to identify the modified peptide containing the covalently bound
inhibitor.

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (ICso) of CC-90003 against ERK1 and ERK2.
Methodology:

e Reaction Setup: A standard kinase assay is performed in a multi-well plate format. Each well
contains recombinant active ERK1 or ERK2, a suitable substrate (e.g., myelin basic protein),
and ATP.

¢ |nhibitor Addition: A serial dilution of CC-90003 is added to the wells. A DMSO control
(vehicle) is also included.

 Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific
duration to allow for the enzymatic reaction.

» Detection: The amount of phosphorylated substrate is quantified. This can be achieved using
various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection
(e.g., ELISA) with a phospho-specific antibody.

o Data Analysis: The percentage of kinase inhibition is calculated for each concentration of
CC-90003 relative to the DMSO control. The ICso value is determined by fitting the dose-
response curve to a suitable model.

Cellular Proliferation Assay
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Objective: To assess the anti-proliferative effects of CC-90003 on cancer cell lines.

Methodology:

Cell Seeding: Cancer cells (e.g., KRAS-mutant or BRAF-mutant lines) are seeded in 96-well
plates at an appropriate density and allowed to adhere overnight.

o Compound Treatment: The cells are treated with a range of concentrations of CC-90003. A
vehicle control (DMSO) is included.

 Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard
cell culture conditions.

 Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,
such as the MTT or CellTiter-Glo assay.

o Data Analysis: The percentage of cell growth inhibition is calculated for each concentration of
the compound. The Glso (concentration for 50% growth inhibition) is determined from the
dose-response curve.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and
experimental workflows discussed in this guide.

Signaling Pathway
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Caption: The MAPK/ERK signaling pathway and the inhibitory action of CC-90003.

Experimental Workflow
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Caption: Workflow for key experiments characterizing CC-90003.

Conclusion

CC-90003 is a potent and selective covalent inhibitor of ERK1/2 that targets Cys164 in the
ATP-binding pocket of ERK2. Its irreversible binding mechanism leads to the effective
shutdown of the MAPK/ERK signaling pathway, resulting in significant anti-proliferative effects
in cancer cells harboring MAPK pathway mutations. The data and protocols presented in this
guide provide a comprehensive technical resource for researchers and drug development
professionals working to understand and leverage the therapeutic potential of covalent ERK
inhibitors like CC-90003.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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